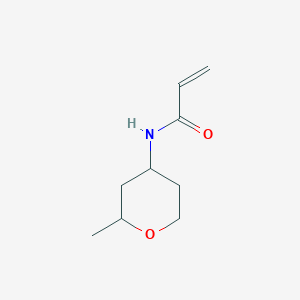

N-(2-Methyloxan-4-yl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(2-methyloxan-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-3-9(11)10-8-4-5-12-7(2)6-8/h3,7-8H,1,4-6H2,2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLLTWCEAQXSTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyloxan-4-yl)prop-2-enamide typically involves the reaction of 2-methyloxan-4-ylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyloxan-4-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the oxane ring.

Reduction: Corresponding amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(2-Methyloxan-4-yl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(2-Methyloxan-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Arylethyl)-2-methylprop-2-enamides

These compounds, synthesized via reactions between N-(2-arylethyl)amines and acryloyl chloride (), share the 2-methylprop-2-enamide backbone but replace the methyloxane group with aromatic substituents (e.g., methoxy or halogens on the benzene ring). Key differences include:

- Applications : The arylethyl derivatives are designed as reagents for molecularly imprinted polymers (MIPs), leveraging their aromatic groups for template recognition. In contrast, the methyloxane moiety in the target compound may confer distinct solubility or stereoelectronic properties for pharmaceutical or catalytic applications .

Anti-inflammatory Acrylamide Derivatives from Lycium yunnanense

identifies natural acrylamides such as N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (compound 10) with IC₅₀ values < 17.21 μM against inflammation. Key comparisons:

- Substituent Effects: The natural derivatives often feature hydroxylated or methoxylated phenyl groups, enhancing hydrogen-bonding interactions.

- Bioactivity : While the natural compounds exhibit significant anti-inflammatory activity, the pharmacological profile of N-(2-Methyloxan-4-yl)prop-2-enamide remains unexplored in the provided literature .

Osimertinib (Pharmaceutical Acrylamide)

Osimertinib (), an EGFR inhibitor, shares the prop-2-enamide core but incorporates a complex aromatic and heterocyclic substituent system. Differences include:

- Molecular Weight : Osimertinib (molecular mass 595.71 g/mol as mesylate) is significantly larger than this compound (estimated ~183 g/mol based on structure).

N-Methylolacrylamide (Industrial Acrylamide)

N-Methylolacrylamide (), an industrial crosslinking agent, differs in its hydroxymethyl substituent. Critical contrasts:

- Reactivity : The hydroxymethyl group in N-Methylolacrylamide facilitates crosslinking in polymers, while the methyloxane group may impart rigidity or chirality .

Data Table: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Methyloxan-4-yl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a two-step process:

Amide bond formation : React 2-methyloxan-4-amine with acryloyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at 0–25°C for 2–4 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

- Optimization : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 7:3). Adjust stoichiometry (1.2:1 acryloyl chloride:amine) and solvent choice (DMF vs. THF) to minimize side products.

Q. How can the structural integrity of this compound be confirmed experimentally?

- Analytical techniques :

- ¹H/¹³C NMR : Confirm the presence of the oxane ring (δ 3.4–4.1 ppm for oxane protons) and acrylamide carbonyl (δ 165–170 ppm) .

- Mass spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 184.1 (calculated for C₉H₁₅NO₂).

- X-ray crystallography : Use SHELXL for refinement to resolve stereochemical ambiguities (e.g., oxane chair conformation) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Key applications :

- Enzyme inhibition studies : Screen against serine hydrolases or kinases using fluorometric assays (e.g., TAMRA-FP probes) .

- Polymer-based drug delivery : Incorporate into pH-responsive hydrogels via radical polymerization (AIBN initiator, 60°C) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Approach :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., β-carbon of acrylamide) .

- Validate with experimental kinetic studies (e.g., thiol-Michael addition with glutathione at pH 7.4) .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for this compound?

- Case study : If X-ray data (SHELXL-refined) suggests a planar oxane ring, but NMR shows axial-equatorial proton splitting:

Dynamic effects : Conduct variable-temperature NMR to assess ring-flipping kinetics .

Hirshfeld surface analysis : Compare crystal packing forces (via CrystalExplorer) to identify steric constraints .

Q. How does steric hindrance from the 2-methyloxane group influence biological activity?

- Experimental design :

- Synthesize analogs (e.g., N-(oxan-4-yl)prop-2-enamide, lacking the methyl group).

- Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) to quantify steric effects .

- Data interpretation : Use molecular docking (AutoDock Vina) to model ligand-enzyme interactions, focusing on hydrophobic pocket occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.